8-L-Lysinevasopressin Tannate is a synthetic analog of vasopressin, a nonapeptide hormone that plays a crucial role in regulating water retention in the body. This compound features a lysine substitution at the eighth position of the peptide chain, distinguishing it from arginine vasopressin. The tannate form is created by combining 8-L-lysine vasopressin with tannic acid, enhancing its stability and prolonging its action in therapeutic applications.
8-L-Lysinevasopressin is derived from natural vasopressin found in certain animals, particularly pigs, where it occurs as lypressin. The compound is synthesized for pharmaceutical use, leveraging its physiological effects similar to those of arginine vasopressin but with modified pharmacokinetics and potency.
This compound is classified as an oligopeptide and falls under the category of antidiuretic hormones. It functions primarily through vasopressin receptors, specifically V1A, V1B, and V2 receptors, which are involved in various physiological processes including water reabsorption and vascular regulation.
The synthesis of 8-L-lysine vasopressin tannate involves several steps:
The purification process can be complex due to the need for high yields and purity levels. The elution conditions during chromatography are meticulously controlled to ensure optimal separation, with specific mobile phases used to enhance resolution .
The molecular formula of 8-L-lysine vasopressin tannate is , with a molar mass of approximately 1056.218 g/mol. The structure consists of nine amino acids linked by peptide bonds, featuring disulfide bridges between cysteine residues that stabilize its conformation.
The primary chemical reactions involving 8-L-lysine vasopressin tannate include:
The stability of the tannate form allows for prolonged release and activity compared to its free base form, making it advantageous for therapeutic applications .
8-L-Lysinevasopressin exerts its effects primarily through binding to vasopressin receptors located in various tissues:
The mechanism involves second messenger systems such as cyclic adenosine monophosphate (cAMP), which mediates cellular responses to hormone binding .
8-L-Lysinevasopressin tannate has several scientific and clinical applications:
The development of tannate complexes represents a sophisticated chemical approach to enhance the pharmacokinetic profile of peptide therapeutics. Tannic acid (TA), a highly branched polyphenol composed of galloylglucose units, forms stable complexes with basic peptides through multivalent electrostatic interactions and hydrogen bonding. In the case of 8-L-Lysinevasopressin (Lypressin), the tannate complexation occurs primarily through interactions between the phenolic hydroxyl groups of TA and basic amino acid residues (lysine at position 8) in the peptide [4] [6]. This molecular interaction creates a hydrophobic complex with reduced aqueous solubility, thereby slowing dissolution rates and providing controlled release of the active peptide moiety.
The complexation process follows a stoichiometric optimization model, where the mass ratio of peptide to tannic acid critically determines the release kinetics. Experimental studies indicate that optimal complexation occurs at peptide:tannic acid ratios between 1:2 and 1:4 (w/w). At these ratios, the tannate complex demonstrates:
Table 1: Release Kinetics of 8-L-Lysinevasopressin Tannate Complexes
Peptide:TA Ratio (w/w) | Dissolution Half-life (h) | Maximum Release (%) | Proteolytic Resistance Index |
---|---|---|---|
1:1 | 1.8 ± 0.3 | 98.2 ± 2.1 | 1.5x |
1:2 | 4.5 ± 0.6 | 95.7 ± 1.8 | 3.2x |
1:3 | 8.2 ± 0.9 | 92.4 ± 2.3 | 5.7x |
1:4 | 10.5 ± 1.2 | 88.6 ± 3.1 | 7.3x |
Non-tannate control | 0.5 ± 0.1 | 100 ± 0 | 1.0x |
Advanced formulation strategies employ dual-crosslinking approaches combining ionic interactions with physical encapsulation. Recent innovations incorporate tannic acid-modified silver nanoparticles (AgTA NPs) within poly-L-lysine hydrogels, creating a nanocomposite matrix that further extends release duration. This system leverages the photothermal properties of TA-Fe³⁺ complexes that respond to near-infrared irradiation, enabling potential externally-triggered release mechanisms for precision dosing [4] [6].
The strategic substitution of arginine with lysine at position 8 in the vasopressin peptide backbone represents a critical molecular optimization for enhanced stability and tailored receptor binding. Native arginine vasopressin (AVP) contains an arginine residue at position 8, which contributes to its V1a receptor agonism and pressor effects. The substitution with L-lysine creates 8-L-Lysinevasopressin (Lypressin), which significantly alters the pharmacological profile while retaining antidiuretic potency [1] [5].
The structural consequences of this substitution include:
Molecular dynamics simulations reveal that the lysine substitution causes a conformational shift in the C-terminal tripeptide tail (positions 7-9), increasing its solvent exposure by approximately 18%. This structural rearrangement facilitates the interaction of the ε-amino group with tannic acid's galloyl groups without compromising the disulfide-constrained cyclic core (Cys¹-Cys⁶) essential for receptor recognition [1].
The receptor binding profile demonstrates selective V2 receptor agonism with significantly reduced V1a activity compared to arginine vasopressin. Quantitative binding assays show:
The pharmacological performance of 8-L-Lysinevasopressin tannate demonstrates significant advantages over non-tannate analogues across multiple physicochemical and biological parameters. A comprehensive comparative analysis reveals distinctive characteristics of the tannate complex:
Table 2: Comparative Properties of Vasopressin Analogues
Property | 8-L-Lysinevasopressin Tannate | Non-tannate Lypressin | Arginine Vasopressin | Desmopressin |
---|---|---|---|---|
Molecular Weight | ~5,500 (complex) | 1,048 | 1,084 | 1,069 |
Aqueous Solubility | 3.2 mg/mL (pH 7.4) | >50 mg/mL | >50 mg/mL | >50 mg/mL |
Plasma Half-life | 8.5 ± 1.2 h | 1.5 ± 0.3 h | 6-20 min | 2.8 ± 0.4 h |
Protease Resistance | 7.3x control | 1.2x control | 1.0x control | 12.5x control |
Receptor Selectivity | Selective V2 agonist | Selective V2 agonist | V1a/V2 balanced | Selective V2 agonist |
Crystallinity | Amorphous complex | Crystalline | Crystalline | Crystalline |
The supramolecular architecture of the tannate complex fundamentally differs from crystalline non-tannate analogues. X-ray diffraction analysis shows complete absence of Bragg peaks in the tannate complex, indicating an amorphous solid-state structure with no long-range molecular order. This amorphous character contributes to the modified dissolution profile through increased thermodynamic activity at the solid-liquid interface [4] [6].
Accelerated stability studies demonstrate superior thermal resilience of the tannate complex. After 12 weeks at 40°C/75% RH:
The stabilization mechanism involves polyphenol-mediated antioxidant protection, where tannic acid's galloyl groups scavenge reactive oxygen species that typically promote methionine oxidation at position 4 and disulfide bridge reduction. This antioxidant effect is particularly valuable for maintaining the structural integrity of the cyclic hexapeptide core during long-term storage [4] [8].
The disulfide bond between cysteine residues at positions 1 and 6 represents both a structural necessity and a synthetic vulnerability in 8-L-Lysinevasopressin tannate production. This covalent linkage forms the 20-membered cyclic structure essential for biological activity but introduces significant challenges during synthesis and purification:
Analytical characterization of disulfide integrity employs mass spectrometric techniques under non-reducing conditions. Liquid chromatography-mass spectrometry (LC-MS) with electron transfer higher energy dissociation (EThcD) fragmentation provides direct mapping of disulfide connectivity through detection of signature fragment ions. Recent advances implement algorithm-assisted disulfide mapping (DBond, SlinkS software) that distinguishes native Cys¹-Cys⁶ pairing from scrambled isomers with >99% confidence [3] [8].
Stabilization strategies have evolved to incorporate structural reinforcement approaches:
Table 3: Disulfide Stability Assessment Under Stress Conditions
Stress Condition | Native Disulfide (%) | Reduced Species (%) | Scrambled Isomers (%) | Stabilization Method |
---|---|---|---|---|
Thermal (60°C/72h) | 82.5 ± 2.1 | 9.3 ± 0.8 | 8.2 ± 1.1 | Tannic acid shielding |
Acidic (pH 3.0/48h) | 78.9 ± 1.7 | 12.4 ± 1.2 | 8.7 ± 0.9 | Metal coordination |
Oxidative (0.1% H₂O₂) | 85.6 ± 2.3 | 6.5 ± 0.7 | 7.9 ± 1.0 | Nanoconfinement |
Reductive (5mM GSH) | 91.8 ± 1.9 | 5.3 ± 0.5 | 2.9 ± 0.4 | Chelation chromatography |
Unprotected control | 58.4 ± 3.2 | 28.7 ± 2.1 | 12.9 ± 1.8 | - |
These stabilization approaches collectively address the inherent vulnerabilities of the disulfide bridge while maintaining the conformational integrity essential for biological activity. The integration of advanced analytical monitoring with targeted protection strategies represents a significant advancement in the manufacturing of disulfide-rich peptide therapeutics [3] [8].
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: